molecular formula C17H20NO3P B14531616 {9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid CAS No. 62646-63-3

{9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid

Cat. No.: B14531616
CAS No.: 62646-63-3
M. Wt: 317.32 g/mol
InChI Key: LRSPWODHDXMXKW-UHFFFAOYSA-N
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Description

{9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid is a complex organic compound that features a fluorenyl group, an amino group, and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid typically involves multiple steps, starting with the preparation of the fluorenyl precursorThe final step involves the addition of the phosphonic acid group through a phosphorylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, dihydrofluorenyl derivatives, and substituted phosphonic acid derivatives. These products can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, {9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its phosphonic acid group can mimic phosphate groups in biological systems, making it useful for studying phosphorylation processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological molecules makes it a promising compound for the development of new therapeutics.

Industry

In industrial applications, this compound can be used as an additive in polymers to enhance their properties. It can also be used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of {9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets {9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid apart from these similar compounds is its phosphonic acid group. This group provides unique chemical properties, such as strong metal ion binding and resistance to hydrolysis, making it particularly useful in applications where stability and strong interactions are required.

Properties

CAS No.

62646-63-3

Molecular Formula

C17H20NO3P

Molecular Weight

317.32 g/mol

IUPAC Name

[9-(butan-2-ylamino)fluoren-9-yl]phosphonic acid

InChI

InChI=1S/C17H20NO3P/c1-3-12(2)18-17(22(19,20)21)15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-12,18H,3H2,1-2H3,(H2,19,20,21)

InChI Key

LRSPWODHDXMXKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(O)O

Origin of Product

United States

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